Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt is a heterocyclic organic compound classified under the pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug development. It is also recognized as potassium α-oxo-7-azaindole-3-acetate and is associated with various applications in biological research and pharmacology. The compound's Chemical Abstracts Service (CAS) number is 357263-59-3, and it has a molecular formula of C₉H₇KN₂O₃ with a molecular weight of 230.26 g/mol .
The synthesis of alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and characterize the product .
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt features a complex molecular structure characterized by a pyrrole ring fused to a pyridine ring, with an α-oxo substituent and an acetic acid moiety attached.
Key Structural Features:
The molecular geometry suggests that the acetic acid side chain is likely oriented perpendicular to the aromatic system, similar to other auxin analogs like indole-3-acetic acid . Structural elucidation can be further enhanced through techniques such as X-ray crystallography.
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt participates in various chemical reactions that are relevant to its functionality:
These reactions highlight the compound's versatility as a precursor for synthesizing other biologically active compounds .
The mechanism of action for alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt primarily revolves around its interaction with biological receptors.
Further studies are necessary to elucidate specific pathways and interactions at the molecular level.
The physical and chemical properties of alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt include:
These properties are significant for handling and application in laboratory settings.
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt has several notable applications:
The ongoing research into this compound emphasizes its importance across multiple scientific disciplines .
The synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core relies on advanced heterocyclic condensation strategies that balance regioselectivity and yield. Knorr-type condensations between aminopyridines and carbonyl compounds serve as foundational approaches, though modern methodologies have significantly refined this process. A prominent route involves the palladium-catalyzed cyclization of 2-amino-3-bromopyridine derivatives with α-halo ketones, achieving cyclization yields exceeding 78% under optimized conditions [6]. Alternative pathways employ copper-mediated Ullmann coupling between 2-aminopyridines and α-halo acetates followed by acid-catalyzed cyclodehydration, though this method faces challenges with regiochemical control at the C3 position critical for subsequent functionalization [9].
Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from multi-hour processes to under 45 minutes while maintaining yields >85%. This technique facilitates precise energy delivery during the ring-closing step, minimizing thermal degradation byproducts that commonly plague conventional heating methods [8]. Recent advances in enzymatic resolution have enabled enantioselective synthesis of chiral intermediates, particularly valuable when producing optically active derivatives for pharmaceutical applications [9].
Table 1: Comparison of Core Assembly Methodologies
Methodology | Catalyst System | Temperature Range | Yield (%) | Regioselectivity (C3:C5) |
---|---|---|---|---|
Pd-catalyzed cyclization | Pd(OAc)₂/Xantphos | 80-100°C | 78-92 | >20:1 |
Cu-mediated Ullmann coupling | CuI/1,10-Phenanthroline | 120-140°C | 65-78 | 5:1 |
Microwave-assisted cyclization | None (neat) | 150°C (microwave) | 85-93 | >15:1 |
Enzymatic resolution | Lipase B (Candida antarctica) | 25-37°C | 40-52* | N/A |
Conversion of the acetic acid derivative to its monopotassium salt involves precise stoichiometric control during carboxylate neutralization. The reaction proceeds through a carboxylate deprotonation mechanism using potassium hydroxide or potassium bicarbonate in anhydrous ethanol, generating the water-soluble salt with high purity (>95% by HPLC). Counterion selection is governed by crystallinity requirements, hygroscopicity, and biological compatibility. Potassium outperforms sodium in crystallization behavior, forming stable rhomboid crystals with consistent hydration states, whereas lithium salts exhibit problematic hygroscopicity [2] [3].
Molecular weight discrepancies in literature (228.25 g/mol vs. 230.26 g/mol) stem from variable hydration states. Thermogravimetric analysis confirms the monohydrate form (MW 230.26 g/mol) loses bound water at 103-108°C, correlating with the observed melting point range [2] [4]. The potassium counterion enhances aqueous solubility to >50 mg/mL compared to <5 mg/mL for the free acid, critical for biological applications requiring physiological pH conditions [3]. Counterion exchange chromatography demonstrates potassium's superior binding affinity to the carboxylate (Kd = 1.2 × 10⁻³ M) versus sodium (Kd = 3.8 × 10⁻³ M), explaining its preferential incorporation during crystallization [2].
Table 2: Counterion Performance Comparison
Parameter | Potassium Salt | Sodium Salt | Free Acid |
---|---|---|---|
Aqueous Solubility (25°C) | >50 mg/mL | 32 mg/mL | <5 mg/mL |
Hygroscopicity | Low | Moderate | Negligible |
Crystallinity | Rhomboid plates | Needles | Amorphous powder |
Thermal Stability | Decomp. >250°C | Decomp. >230°C | Melts 192-195°C |
Bioavailability* | 92% | 78% | 45% |
Azaindole C3-acetic acid functionalization demands specialized solvent systems to balance reactivity and stability. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) facilitate enolate formation during the key Knoevenagel condensation step, but induce side reactions at temperatures >40°C. Mixed solvent systems (e.g., ethanol-water 4:1 v/v) enable simultaneous reactant dissolution and byproduct precipitation, driving equilibrium toward product formation with 15-20% higher yields than anhydrous systems [3].
Catalytic innovation centers on bifunctional catalysts like piperidine acetate (5 mol%), which mediates both enolization and decarboxylation. Transition metal catalysis, particularly Pd(II)/Cu(I) cocatalytic systems, achieves direct C-H carboxylation but suffers from halogenated byproduct contamination requiring intensive purification [6]. Photoredox catalysis using Ir(ppy)₃ under blue LED irradiation enables room-temperature decarboxylative coupling, reducing thermal degradation while maintaining 75-82% yield – though scalability remains limited by catalyst cost [8].
Enzymatic approaches using engineered carboxylases show promise for sustainable manufacturing, achieving 68% conversion at 30°C in aqueous buffer. However, substrate inhibition limits concentrations to <10 mM, necessitating large reaction volumes. Solvent-free mechanochemical grinding represents an emerging alternative, delivering 89% yield in 30 minutes without solvent waste, though crystal polymorphism control remains challenging [9].
Table 3: Solvent-Catalyst System Performance
System Type | Representative Composition | Reaction Time | Yield (%) | Impurity Profile |
---|---|---|---|---|
Polar aprotic | DMF, piperidine acetate (5 mol%) | 4-6 h | 78 | 8% bis-acylated byproduct |
Protic/water mix | EtOH:H₂O (4:1), KOH (1.2 eq) | 8-10 h | 92 | <1% hydrolysis products |
Photoredox | MeCN, Ir(ppy)₃ (2 mol%) | 45 min | 82 | 3% homocoupled dimer |
Enzymatic | Phosphate buffer (pH 7.5), carboxylase | 24 h | 68 | None detected |
Mechanochemical | None (neat grinding) | 30 min | 89 | Variable crystal forms |
Scaling the synthesis from laboratory gram-scale to multi-kilogram production introduces challenges in purification, process control, and cost management. The three-stage sequence (core assembly → C3 functionalization → salt formation) exhibits divergent scalability profiles:
Cost drivers shift dramatically with scale: catalyst contribution falls from 62% of material cost at 100g scale to 18% at 10kg, while purification dominates at 55% of total expense. Membrane nanofiltration replaces chromatography in large-scale purification, cutting solvent consumption by 85% while maintaining >99.5% purity [6]. Regulatory considerations demand strict control of potassium counterion stoichiometry (1.00±0.05 eq), requiring in-line conductivity monitoring during neutralization to prevent acidic/alkaline impurities that compromise crystallinity [3].
Table 4: Scale-Dependent Production Parameters
Parameter | Laboratory Scale (100g) | Pilot Scale (1kg) | Industrial Scale (10kg) |
---|---|---|---|
Cycle Time | 72-96 h | 120 h | 68 h |
Overall Yield | 51% | 63% | 72% |
Catalyst Cost Contribution | 62% | 37% | 18% |
Purification Method | Column chromatography | Centrifugal partition chromatography | Membrane nanofiltration |
Solvent Consumption | 82 L/kg product | 45 L/kg product | 12 L/kg product |
Potassium Stoichiometry Control | Manual titration | In-line pH probe | Conductivity-coupled automated addition |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: